molecular formula C6H7NO4 B8211336 Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Cat. No.: B8211336
M. Wt: 157.12 g/mol
InChI Key: CKXHOLHKFLCCDO-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate and key building block for the development of novel bioactive molecules. The oxazole ring is a privileged structure in drug discovery, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features two distinct functional groups—a methyl ester and a hydroxymethyl group—that allow for diverse chemical modifications. The ester can be hydrolyzed to a carboxylic acid or undergo substitution reactions, while the hydroxymethyl group can be functionalized or oxidized. This makes it a valuable precursor for constructing more complex molecular architectures, particularly in the metal-free synthesis of substituted oxazoles . Researchers can utilize this scaffold to explore structure-activity relationships and develop new therapeutic agents. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-6(9)4-3-11-5(2-8)7-4/h3,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXHOLHKFLCCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-(hydroxymethyl)propanoic acid with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Methyl 2-(carboxymethyl)oxazole-4-carboxylate.

    Reduction: Methyl 2-(hydroxymethyl)oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate has garnered interest in drug discovery due to its potential as a precursor for synthesizing bioactive compounds. Its derivatives exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. For instance, certain analogs demonstrated significant activity against multiple bacterial strains .
  • Anticancer Properties : Research indicates that some derivatives may interfere with signaling pathways involved in cell proliferation and apoptosis. In vitro studies have reported promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Biological Applications

The biological relevance of this compound extends beyond antimicrobial and anticancer activities:

  • Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly against oxidative stress and excitotoxicity in neuronal cells. The compound's derivatives have been evaluated for their ability to protect neurons from damage induced by glutamate toxicity .

Material Science

In addition to biological applications, this compound is utilized in materials science:

  • Polymer Development : this compound serves as a building block for synthesizing new polymers and coatings due to its unique chemical structure. Its derivatives can enhance material properties such as thermal stability and mechanical strength .
CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Derivative AAntimicrobialE. coli15
Derivative BAnticancerA549 (lung cancer)10
Derivative CNeuroprotectivePrimary Neurons5

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

The table below highlights key structural analogs and their substituents:

Compound Name Substituents (Position 2) Substituents (Position 4/5) Key Functional Groups Reference
Methyl 2-(hydroxymethyl)oxazole-4-carboxylate Hydroxymethyl Methyl ester Hydroxyl, ester Target
Macrooxazole D 4-Hydroxybenzyl Oxirane (Position 5) Hydroxyl, epoxide, ester
Ethyl 2-(chloromethyl)oxazole-4-carboxylate Chloromethyl Ethyl ester Chloride, ester
Methyl 5-methyl-2-phenyl-oxazole-4-carboxylate Phenyl Methyl ester, methyl (Position 5) Aromatic, ester
Methyl 2-(tert-butyl)oxazole-4-carboxylate tert-Butyl Methyl ester Bulky alkyl, ester

Key Observations :

  • Hydroxymethyl vs.
  • Bulky Substituents : tert-Butyl or phenyl groups (e.g., ) introduce steric hindrance, reducing reactivity but increasing lipophilicity.
Physicochemical Properties
Compound Molecular Weight Solubility Trends UV λmax (nm) Notable Data
This compound ~183 (estimated) High in polar solvents (MeOH) N/A Likely similar to
Macrooxazole A 278.10 Moderate (logε 4.15 at 202 nm) 202, 227, 277 HR-ESI-MS: [M+H]+ 278.1026
Methyl 2-(4-fluorobenzyl)oxazole-4-carboxylate 235.21 Likely low in water N/A Density/flash point data missing

Key Observations :

  • The hydroxymethyl derivative’s solubility is expected to exceed that of aromatic or bulky analogs (e.g., ) due to hydrophilic interactions.
  • Macrooxazole A’s UV profile suggests conjugation effects from the 4-hydroxybenzyl group, absent in the target compound .

Reactivity Comparison :

  • The hydroxymethyl group can undergo esterification or oxidation to a carboxyl group, while chloromethyl analogs are prone to SN2 reactions .
  • Bulky tert-butyl or phenyl groups () hinder electrophilic substitution at position 2.

Biological Activity

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

This compound is an oxazole derivative characterized by a hydroxymethyl group at the 2-position and a carboxylate at the 4-position. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. For instance, one method involves using a flame-dried round-bottom flask under inert atmosphere, which facilitates the formation of the oxazole ring structure .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported that derivatives of oxazole compounds showed varying degrees of efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µM) against BacteriaMIC (µM) against Fungi
This compound5.64 (S. aureus)16.69 (C. albicans)
Other Oxazole DerivativesVaries (4.69 - 156.47)Varies

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that various oxazole derivatives can inhibit the proliferation of cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. For example, certain analogs showed antiproliferative activity with IC50 values as low as 0.35 nM against specific cancer cell lines .

Table 2: Antiproliferative Activity of Selected Oxazole Compounds

CompoundCell LineIC50 (nM)
Compound AA5490.35
Compound BHT-290.5
Compound CMCF-7>10

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may alter enzyme activity or receptor binding, leading to subsequent biological effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

  • Antitumor Effects : A study focusing on structurally similar oxazoles highlighted significant cytotoxicity against various cancer types, indicating that modifications in the oxazole structure can enhance therapeutic efficacy .
  • Biofilm Inhibition : Another investigation revealed that certain oxazole derivatives could inhibit biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections .
  • Safety Profile : Preliminary evaluations of cytotoxicity in non-tumoral cells showed that selected compounds had IC50 values greater than 10 µM, suggesting a favorable therapeutic index and low toxicity in normal tissues compared to tumor cells .

Q & A

Basic Research Questions

Q. How is Methyl 2-(hydroxymethyl)oxazole-4-carboxylate synthesized, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification of oxazole derivatives. For example, methyl 2-(chloromethyl)oxazole-4-carboxylate (a structural analog) is prepared by reacting oxazole precursors with chloromethylating agents, followed by hydrolysis to introduce the hydroxymethyl group. Key intermediates include halogenated oxazole esters (e.g., chloromethyl or bromomethyl derivatives), which are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying the hydroxymethyl group's presence and position on the oxazole ring. For example, 1H^1H-NMR peaks near δ 4.5–5.0 ppm indicate methylene protons adjacent to hydroxyl groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. In related compounds, HRMS (ESI) showed [M+H]+^+ peaks matching theoretical values within 2 ppm error .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry. This is particularly useful for resolving ambiguities in substitution patterns .

Q. How is the purity of this compound assessed during synthesis?

  • Methodology : Purity is evaluated via HPLC with UV detection (e.g., λ = 254 nm) and 1H^1H-NMR integration. For analogs, purity >95% is achieved using silica gel chromatography with ethyl acetate/hexane gradients. Impurities like unreacted chloromethyl precursors are monitored using GC-MS .

Advanced Research Questions

Q. What computational methods predict the thermochemical properties of this compound?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculates atomization energies, ionization potentials, and proton affinities. For oxazole derivatives, DFT studies achieved <3 kcal/mol deviation from experimental thermochemical data, validating the hydroxymethyl group's electronic effects .

Q. How does the hydroxymethyl group influence dimerization kinetics in related oxazole derivatives?

  • Methodology : Kinetic studies using 1H^1H-NMR or UV-Vis spectroscopy track dimer formation under controlled conditions. For example, α-methyl-substituted oxazoles exhibit slower dimerization rates due to steric hindrance, whereas hydroxymethyl groups may enhance reactivity via hydrogen bonding. Activation energies are derived from Arrhenius plots of rate constants at varying temperatures .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodology : Discrepancies arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

  • Solvent correction models (e.g., PCM) are applied to computational data.
  • Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic influences. For example, KIEs >1.0 indicate significant hydrogen bonding in transition states, which DFT may underestimate without explicit solvent modeling .

Q. How are metabolic pathways of this compound analyzed using in vitro models?

  • Methodology : Incubation with liver microsomes or hepatocytes identifies metabolites via LC-HRMS. Phase I metabolites (e.g., hydroxylated or demethylated products) are characterized using fragmentation patterns. For example, methyl ester hydrolysis generates carboxylic acid derivatives, confirmed by 1H^1H-NMR shifts near δ 12–13 ppm (carboxylic protons) .

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